N-(2,4-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
Description
N-(2,4-Difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a heterocyclic compound featuring a benzo[b][1,6]naphthyridine core fused with a tetrahydroisoquinoline-like system. The 10-oxo group introduces a ketone functionality, while the acetamide side chain is substituted with a 2,4-difluorophenyl group. The compound’s physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, are critical for its pharmacokinetic profile.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-12-5-6-18(15(22)9-12)24-19(26)11-25-8-7-17-14(10-25)20(27)13-3-1-2-4-16(13)23-17/h1-6,9H,7-8,10-11H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSBWDDDNNJHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Compound 1 : 2-(6,7-Dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(4-methylphenyl)acetamide
- Substituents : 6,7-dimethyl groups on the naphthyridine core; 4-methylphenyl on the acetamide.
- The methylphenyl group lacks the electronegative fluorine atoms, diminishing dipole interactions with polar biological targets .
Compound 2 : (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-naphthalenyl-4-oxide-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin
- Structural Features : A saturated dioxaphosphepin ring system with naphthalenyl groups.
- Key Differences: The fully saturated core reduces aromaticity, limiting π-π stacking interactions.
Functional Analogues in Medicinal Chemistry
Compound 3: 3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one
- Substituents: Dimethylamino (electron-donating) and naphthoyl (aromatic) groups.
- Key Differences: The dimethylamino group enhances electron density, favoring interactions with acidic residues in enzymes. The spirocyclic system introduces conformational rigidity, contrasting with the flexible tetrahydrobenzo[b]naphthyridine core of the target compound .
Table 1: Comparative Analysis of Key Features
Research Findings and Implications
- Electronic Effects : Fluorine atoms in the target compound improve metabolic stability and binding affinity compared to methyl or hydroxyl groups in analogues .
- Solubility Trade-offs : While methyl groups (Compound 1) enhance lipophilicity, they may compromise bioavailability in aqueous environments.
- Biological Selectivity : The spirocyclic system (Compound 3) demonstrates superior target selectivity in enzyme inhibition assays, suggesting structural rigidity as a critical design parameter .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, starting with the formation of the benzo[b][1,6]naphthyridinone core via cyclization of precursors like aminopyridines or quinoline derivatives. Subsequent steps include coupling the fluorophenyl group via amide bond formation. Key conditions:
- Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for polar intermediates .
- Temperature : 50–100°C for cyclization and coupling steps .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Which characterization techniques are essential for confirming structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromaticity .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Purity assessment and detection of byproducts .
Q. What in vitro assays are commonly used to screen its biological activity?
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays using cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
- Catalyst Screening : Use Pd-based catalysts for efficient coupling reactions .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during amide bond formation to prevent hydrolysis .
- Reaction Monitoring : TLC or in-situ IR to track intermediate formation and adjust conditions dynamically .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify the fluorophenyl group (e.g., chloro or methoxy substitutions) and compare bioactivity .
- Molecular Docking : Computational modeling to predict binding affinities with targets like DNA topoisomerases or kinases .
- Pharmacophore Mapping : Identify critical functional groups (e.g., acetamide linkage, naphthyridinone core) using 3D-QSAR .
Q. How can contradictory bioactivity data across studies be resolved?
- Purity Verification : Replicate assays using HPLC-validated samples to exclude batch variability .
- Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize experimental conditions .
- Meta-Analysis : Compare data across studies with similar cell lines/pathogens (e.g., S. aureus ATCC 25923) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light, or acidic/basic buffers, then monitor degradation via LC-MS .
- Plasma Stability Tests : Incubate with human/animal plasma and quantify parent compound remaining over time .
- Solid-State Stability : Accelerated stability testing (25°C/60% RH) for 6 months to simulate shelf-life .
Q. What approaches are used for preclinical toxicity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
